molecular formula C5H5F3O2 B6170716 (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1932455-67-8

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6170716
CAS No.: 1932455-67-8
M. Wt: 154.1
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Description

(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent on adjacent carbons of the cyclopropane ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in medicinal chemistry, making this compound a valuable scaffold in drug discovery .

Properties

CAS No.

1932455-67-8

Molecular Formula

C5H5F3O2

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethylated reagents. One common method is the reaction of alkenes with trifluoromethyl diazomethane under photochemical or thermal conditions. This reaction proceeds through the formation of a cyclopropane ring with the trifluoromethyl group attached.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity through its carboxylic acid group and cyclopropane ring , influenced by the electron-withdrawing trifluoromethyl (-CF₃) substituent.

Carboxylic Acid Group

  • Esterification : Reacts with alcohols or phenols to form esters under acidic or basic catalysis.

  • Amide Formation : Converts to amides via reaction with amines using coupling agents (e.g., DCC, HOBt).

  • Nucleophilic Acyl Substitution : Undergoes substitution with nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.

Cyclopropane Ring

  • Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening under specific conditions (e.g., acid/base catalysis or electrophilic attack).

  • Substitution : The trifluoromethyl group may participate in nucleophilic aromatic substitution, though steric hindrance from the cyclopropane ring limits reactivity.

Oxidation and Reduction

Reaction TypeReagents/ConditionsProducts
Oxidation Potassium permanganate (aq), Chromium trioxideKetones or carboxylic acid derivatives
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Alcohols or aldehydes

Stereochemical Considerations

The (1R,2R) configuration impacts reaction outcomes:

  • Enantioselectivity : Steric effects from the cyclopropane ring and trifluoromethyl group influence nucleophilic attacks or electrophilic substitutions.

  • Chiral Stability : The rigid cyclopropane framework reduces racemization during reactions, preserving stereochemical integrity .

Comparison with Analogous Compounds

CompoundKey Differences
(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid Lacks -CF₃ group; reduced lipophilicity and metabolic stability.
(1R,2R)-2-[4-(Methyl)phenyl]cyclopropane-1-carboxylic acid Electron-donating methyl group weakens binding affinity to biological targets.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to influence the biological activity of compounds significantly. In medicinal chemistry, (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of bioactive molecules.

  • Antiviral Agents : Research has indicated that compounds containing cyclopropane moieties exhibit antiviral properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, making them more effective against viral targets.
  • Anticancer Compounds : The compound has been explored as a scaffold for developing anticancer agents. Its ability to modulate biological pathways through interaction with enzymes or receptors is under investigation.

Agrochemicals

In the agrochemical sector, this compound has potential applications as a herbicide and pesticide.

  • Herbicide Development : The compound's structural features allow it to interfere with plant growth regulators, leading to the development of selective herbicides that target specific weed species without harming crops.
  • Pesticide Formulations : Its efficacy in controlling pests has been studied, with formulations showing improved activity due to the enhanced stability and effectiveness conferred by the trifluoromethyl group.

Material Science

The unique properties of this compound have also led to its application in material science.

  • Polymer Chemistry : The compound can be used in the synthesis of fluorinated polymers, which exhibit superior thermal and chemical resistance. These polymers are valuable in various industrial applications, including coatings and sealants.
  • Nanotechnology : Research is ongoing into using this compound in nanostructured materials for electronic applications due to its electrical properties when integrated into nanocomposites.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against influenza viruses. The results indicated that modifications to the cyclopropane structure could lead to enhanced antiviral activity and reduced cytotoxicity.

Case Study 2: Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound were effective against resistant weed species. The study highlighted the compound's role in disrupting metabolic pathways specific to target weeds while preserving crop health.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid with related cyclopropane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound (Target) -CF₃ C₅H₅F₃O₂ ~154 (calculated) Not reported
trans,rel-(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid -CHF₂ C₅H₆F₂O₂ 136.1 Not reported
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-Fluorophenyl C₁₀H₉FO₂ 180.18 Not reported
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 Not reported
trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid 2,6-Difluorophenyl C₁₀H₈F₂O₂ 198.17 Not reported
rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid Furan-2-yl C₈H₈O₃ 152.15 Not reported
Key Observations:
  • Trifluoromethyl vs.
  • Aryl Substitutions : Aryl groups (e.g., fluorophenyl, chlorophenyl) significantly increase molecular weight and steric bulk compared to aliphatic substituents, which may influence binding affinity in biological targets .
  • Heterocyclic Analog : The furan-substituted derivative (C₈H₈O₃) exhibits lower molecular weight and distinct electronic properties due to the oxygen-containing ring .

Biological Activity

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a cyclopropane ring with a trifluoromethyl group and a carboxylic acid group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC₅H₇F₃O₂
Molecular Weight152.11 g/mol
CAS Number1932455-67-8
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biochemical pathways.

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study evaluated its effects on breast cancer cells, showing an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro:

  • Case Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound reduced IL-6 levels by 40% .

Neuroprotective Properties

Recent research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Case Study : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.

Research Applications

This compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique properties make it useful for studying enzyme interactions and metabolic pathways.

Synthetic Routes

The synthesis typically involves cyclopropanation reactions using trifluoromethylated reagents. One common method is the reaction of alkenes with trifluoromethyl diazomethane under photochemical conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamideDifluorophenyl groupFocus on anticancer activity
Rac-(1R,2R)-2-(trifluoromethyl)phenylcyclopropane-1-carboxylic acidTrifluoromethyl groupPotential drug candidate

The unique stereochemistry of this compound imparts specific reactivity patterns and biological interactions that differentiate it from other compounds.

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. For example, stereoselective synthesis can be achieved via catalytic asymmetric cyclopropanation, where chiral ligands ensure the desired (1R,2R) configuration . Post-cyclopropanation steps may include hydrolysis of ester intermediates to yield the carboxylic acid moiety. Purification often employs column chromatography or recrystallization to isolate enantiomerically pure products.

Q. How is the stereochemistry of this compound characterized?

Methodological Answer: Stereochemical assignment relies on chiral HPLC for enantiomeric excess determination and X-ray crystallography for absolute configuration confirmation. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial relationships between substituents. For example, coupling constants (J1,2J_{1,2}) in 1^1H NMR indicate cis or trans arrangements of the cyclopropane ring .

Q. What are the primary applications of this compound in chemical and biological research?

Methodological Answer: The compound serves as a chiral building block in medicinal chemistry for synthesizing enzyme inhibitors (e.g., targeting metabolic or neurological pathways) and receptor modulators. Its trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic and electronic effects .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity compared to difluoromethyl or methyl analogs?

Methodological Answer: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~1.5–2.0) compared to methyl analogs (pKa ~4–5). This enhances stability in physiological conditions and alters regioselectivity in nucleophilic reactions. In contrast, difluoromethyl analogs exhibit intermediate reactivity and reduced steric bulk .

Substituent Electronic Effect pKa (Carboxylic Acid) Steric Bulk
CF₃Strongly EW~1.5–2.0High
CHF₂Moderate EW~2.5–3.0Moderate
CH₃Electron-donating~4–5Low

Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis?

Methodological Answer: Key challenges include:

  • Catalyst Selectivity: Chiral catalysts (e.g., Rh₂(S-PTTL)₄) must minimize competing non-selective pathways.
  • Steric Hindrance: The trifluoromethyl group can impede catalyst-substrate interactions, requiring ligand optimization.
  • Reaction Conditions: Temperature and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact ee. Validation via chiral HPLC and kinetic resolution studies is critical .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

Methodological Answer: Contradictions may stem from variations in catalyst loading, solvent purity, or substrate pre-activation. Reproducibility protocols should include:

  • Standardizing reaction conditions (e.g., inert atmosphere, degassed solvents).
  • Validating intermediates via 19^{19}F NMR to track trifluoromethyl group integrity.
  • Cross-referencing with X-ray crystallography to confirm stereochemical assignments .

Q. What mechanistic insights have been gained from studying its decomposition or enzyme inhibition?

Methodological Answer: Studies on related 1-amino-2,2-difluorocyclopropane-1-carboxylic acid reveal enzyme inhibition mechanisms via transition-state mimicry. For example, it competitively inhibits 1-aminocyclopropane-1-carboxylic acid deaminase by stabilizing a tetrahedral intermediate during catalysis. The trifluoromethyl analog’s enhanced electronegativity likely strengthens binding but may alter decomposition pathways under acidic conditions .

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